6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The compound’s structure consists of an indole core substituted with a benzyloxy group at the 6-position, an ethyl group at the 1-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, 6-hydroxyindole can react with benzyl bromide in the presence of a base like potassium carbonate.
Ethylation: The ethyl group can be introduced by reacting the indole derivative with ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonyl, or halogenated indole derivatives.
Scientific Research Applications
6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Benzyloxyindole: Lacks the ethyl and carboxylic acid groups, making it less versatile in chemical reactions.
1-Ethyl-1H-indole-2-carboxylic acid: Lacks the benzyloxy group, which may reduce its biological activity.
6-(Methoxy)-1-ethyl-1H-indole-2-carboxylic acid: The methoxy group is less bulky than the benzyloxy group, potentially affecting its interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (benzyloxy, ethyl, and carboxylic acid), which confer distinct chemical and biological properties. The combination of these groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-ethyl-6-phenylmethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-19-16-11-15(22-12-13-6-4-3-5-7-13)9-8-14(16)10-17(19)18(20)21/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHNDBQDWGZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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